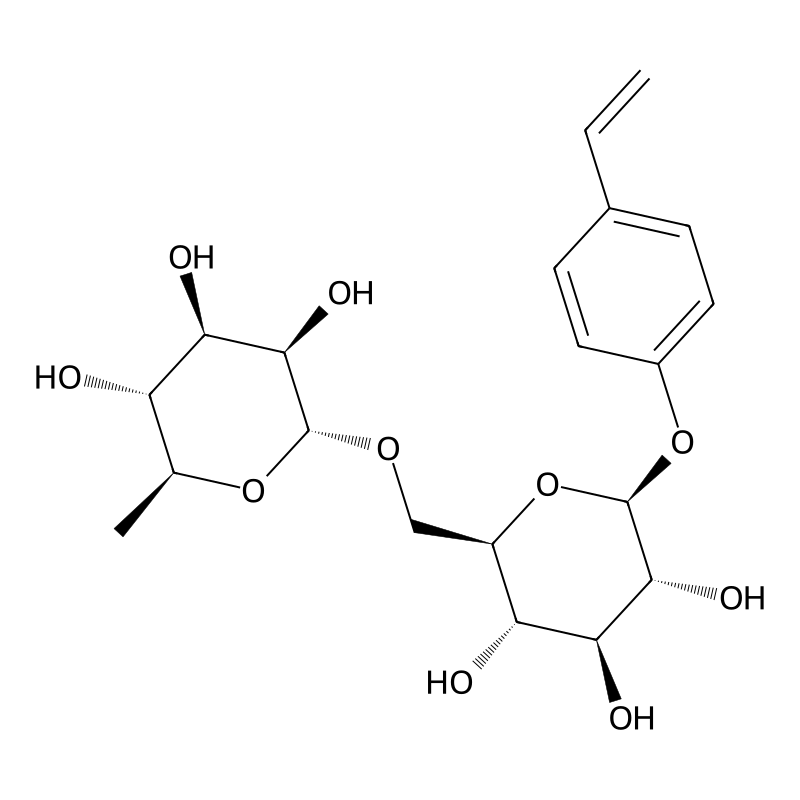beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- is a complex glycoside compound characterized by its unique structure, which includes a beta-D-glucopyranoside moiety linked to an ethenylphenyl group and a 6-deoxy-alpha-L-mannopyranosyl unit. This compound is part of a broader class of glycosides that play significant roles in biological systems, particularly in plant biochemistry and pharmacology.
The structural formula of this compound can be represented as follows:
This molecular structure suggests potential interactions with various biological targets, making it an interesting candidate for further research in both biochemical and pharmaceutical applications.
The reactivity of beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- can be attributed to its glycosidic bond, which is susceptible to hydrolysis under acidic or enzymatic conditions. This hydrolysis can yield the respective monosaccharides, beta-D-glucopyranose and 6-deoxy-alpha-L-mannopyranose, which may exhibit distinct biological activities. Additionally, the ethenylphenyl group may participate in electrophilic aromatic substitution reactions, potentially leading to further functionalization.
Beta-D-Glucopyranoside derivatives are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound may exhibit similar activities due to the presence of the glucopyranoside moiety, which is known to enhance solubility and bioavailability of drugs. Preliminary studies suggest that glycosides can modulate various signaling pathways in cells, contributing to their therapeutic effects.
Potential Biological Activities:- Antimicrobial: May inhibit the growth of certain bacteria and fungi.
- Anticancer: Could induce apoptosis in cancer cells through various mechanisms.
- Immunomodulatory: Possible enhancement of immune response.
The synthesis of beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- typically involves several steps:
- Formation of the Glucoside: Starting from beta-D-glucopyranose, a protecting group may be added to prevent unwanted reactions.
- Ethenylphenyl Attachment: The ethenylphenyl group can be introduced via a coupling reaction such as Suzuki or Heck coupling.
- Glycosidic Bond Formation: The final step involves the formation of the glycosidic bond with 6-deoxy-alpha-L-mannopyranose through either acid-catalyzed or enzyme-mediated reactions.
These synthetic routes can vary significantly based on the desired yield and purity of the final product.
Beta-D-Glucopyranoside derivatives have diverse applications across various fields:
- Pharmaceuticals: Used as drug carriers or active pharmaceutical ingredients due to their enhanced solubility and bioactivity.
- Food Industry: Employed as flavoring agents or preservatives.
- Cosmetics: Incorporated into formulations for skin care products due to potential moisturizing properties.
Studies involving beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- focus on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions can influence enzyme activity and cellular signaling pathways. Research suggests that glycosides can modulate receptor activity, potentially enhancing or inhibiting various physiological processes.
Several compounds share structural similarities with beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-. Below is a comparison highlighting their uniqueness:
The uniqueness of beta-D-Glucopyranoside, 4-ethenylphenyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)- lies in its complex structure that combines multiple sugar units with an aromatic component, potentially leading to novel biological activities not observed in simpler glycosides.






